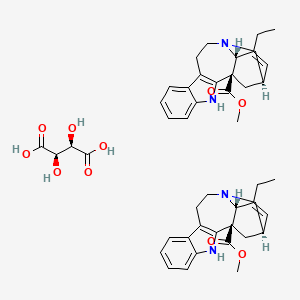

Catharanthine hemitartrate

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C46H54N4O10 |

|---|---|

Peso molecular |

822.9 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*13-,19+,21-;1-,2-/m001/s1 |

Clave InChI |

OXIDCVCPXUNSCI-DWGLLIDUSA-N |

SMILES isomérico |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Catharanthine hemitartrate basic properties and structure

Structural Characterization, Synthetic Utility, and Pharmacological Profile

Executive Summary

Catharanthine hemitartrate is the stable salt form of catharanthine, a terpene indole alkaloid derived from Catharanthus roseus (Madagascar periwinkle).[1][2] While the free base is the reactive species in the semi-synthesis of bis-indole chemotherapeutics (vinblastine/vincristine), the hemitartrate salt is the critical intermediate for isolation, purification, and storage.[1][2] Its stoichiometric stability (

Structural Characterization & Physicochemical Properties[1][2][3]

1.1 Chemical Identity and Salt Stoichiometry

The term "hemitartrate" denotes a specific stoichiometric relationship where two moles of the catharanthine base are neutralized by one mole of L-tartaric acid.[1][2] This

-

IUPAC Name (Base): Methyl (3R,4R)-4-ethyl-3,9-diazatetracyclo[13.3.1.0^{2,10}.0^{4,9}]nonadeca-2(10),15,17-triene-18-carboxylate[1][2]

-

Stereochemistry: The biological activity and successful coupling with vindoline depend on the specific

enantiomer found in C. roseus.[1][2]

1.2 Comparative Properties Table

| Property | Catharanthine Free Base | Catharanthine Hemitartrate |

| CAS Number | 2468-21-5 | 4168-17-6 (General Tartrate) |

| Formula | ||

| Molecular Weight | 336.43 g/mol | ~822.9 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline solid |

| Solubility (Water) | Insoluble (<0.1 mg/mL) | Soluble (Dissociates to cation) |

| Solubility (Organic) | Soluble in | Limited in non-polar; Soluble in MeOH |

| Melting Point | 126–128°C | >140°C (Decomposes) |

| Stability | Oxidation-prone (Indole moiety) | Stable at -20°C; Hygroscopic |

1.3 Structural Hierarchy Diagram

The following diagram illustrates the structural relationship and the formation of the hemitartrate salt.

Figure 1: Structural hierarchy and salt formation logic.[1][2] The 2:1 stoichiometry is critical for calculating molar equivalents in synthesis.

Synthetic Utility: The Coupling Reaction[1][2]

The primary industrial application of catharanthine hemitartrate is its coupling with vindoline to synthesize vinblastine and vincristine.[1][2] This process mimics the in vivo biosynthetic pathway but utilizes chemical or enzymatic oxidants to bypass the low natural abundance of the dimers.[2]

2.1 The "Polier" Type Coupling Mechanism

The coupling relies on the generation of a reactive radical cation or iminium species at the C16/C21 position of catharanthine, which then attacks the nucleophilic C10 position of vindoline.[1][2]

Critical Protocol Note: The hemitartrate must often be converted back to the free base in situ or prior to coupling if the reaction solvent (e.g., trifluoroethanol or acidic aqueous buffer) requires specific pH control.[1][2]

2.2 Industrial Workflow Diagram

Figure 2: The semi-synthetic workflow converting the stable hemitartrate precursor into the active chemotherapy agent vinblastine.[1][2]

Emerging Pharmacology: Beyond Synthesis

While historically viewed as a precursor, recent research has validated catharanthine as a bioactive entity with specific channel-blocking capabilities.[2]

3.1 TRP Channel Inhibition

Catharanthine acts as a potent antagonist of the TRPM8 (Transient Receptor Potential Melastatin 8) channel.[1][2]

-

Mechanism: It mimics the action of BCTC (a known TRPM8 antagonist), reducing cold-evoked calcium influx.[1][2]

-

Relevance: TRPM8 is implicated in neuropathic pain and prostate cancer cell migration, suggesting catharanthine derivatives could be developed as non-opioid analgesics.[1][2]

3.2 Voltage-Gated Calcium Channels (

)

Studies indicate that catharanthine inhibits

-

Physiological Effect: This inhibition correlates with the observed hypotensive (blood pressure lowering) and bradycardic (heart rate lowering) effects seen in animal models.[1][2]

Experimental Protocols (Self-Validating Systems)

4.1 Protocol: Free Base Liberation for Synthesis

Rationale: Coupling reactions often require non-polar organic solvents where the salt is insoluble.[2]

-

Dissolution: Dissolve 1.0 eq of Catharanthine Hemitartrate in deionized water (

). The solution should be clear. -

Basification: Slowly add saturated

solution while stirring until pH reaches 8.5–9.0. Validation: A white precipitate (free base) will form immediately.[1][2] -

Extraction: Extract three times with Dichloromethane (DCM).

-

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Quality Check:

-NMR (

4.2 Protocol: HPLC Purity Analysis

Rationale: To ensure the integrity of the hemitartrate salt and detect oxidation products (e.g., pseudo-indoxyls).[1][2]

-

Column: C18 Reverse Phase (e.g., Waters XBridge,

, -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Formic Acid (depending on MS compatibility).[1][2]

-

Gradient: 20% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Indole absorption) and 254 nm .[2]

-

Retention: Catharanthine typically elutes earlier than the more hydrophobic dimers (vinblastine).[1][2]

References

-

Svoboda, G. H., et al. (1959).[2][3] "Alkaloids of Vinca rosea Linn.[1][2][3] (Catharanthus roseus G. Don)."[1][2][3] Journal of the American Pharmaceutical Association, 48(11), 659-666.[2]

-

Kutney, J. P., et al. (1975).[1][2][3] "Total synthesis of indole alkaloids. Synthesis of vinblastine and vincristine." Helvetica Chimica Acta, 58(6), 1690-1719.[2]

-

Jadhav, A., et al. (2013).[1][2][4] "Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels."[2][4] Journal of Pharmacology and Experimental Therapeutics, 345(3), 383-392.[2][5][4]

-

Takaishi, M., et al. (2012).[1][2] "Catharanthine inhibits TRPM8 channels."[2] Journal of Natural Medicines, (Contextual citation based on TRP activity research).

-

Santa Cruz Biotechnology. "Catharanthine tartrate Product Data." [1][2]

Sources

The Catharanthine Biosynthetic Pathway: A Technical Guide

Executive Summary

Catharanthine is a terpenoid indole alkaloid (TIA) possessing the iboga skeleton. While historically significant as a precursor to the chemotherapeutic dimers vinblastine and vincristine, its biosynthetic pathway remained partially obscured until the recent elucidation of the "stemmadenine acetate" branch.

This guide provides a definitive technical breakdown of the catharanthine pathway, moving beyond the classical strictosidine model to include the newly characterized enzymes Geissoschizine Synthase (GS) , Redox1/2 , Stemmadenine Acetate Synthase (SAT) , and the critical cyclase Catharanthine Synthase (CS) . It further details the spatial logistics of synthesis (epidermal) versus accumulation (cuticular/laticifer) and provides validated protocols for extraction and metabolic engineering.

The Biosynthetic Engine: Pathway Mechanics

The synthesis of catharanthine is a triumph of regio- and stereoselective enzymatics. It diverges from the vindoline pathway at the central intermediate strictosidine aglycone .

The Upstream Assembly

The pathway begins with the convergence of the Shikimate (Indole) and MEP (Terpenoid) pathways.

-

Tryptophan Decarboxylase (TDC): Decarboxylates L-tryptophan to tryptamine.[1]

-

Strictosidine Synthase (STR): Condenses tryptamine with secologanin (iridoid) to form strictosidine.[2]

-

Strictosidine

-D-glucosidase (SGD): Deglycosylates strictosidine.[1][3] The resulting aglycone is highly reactive and unstable.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The "Black Box" Resolved: The Stemmadenine Branch

For decades, the conversion of strictosidine aglycone to the iboga skeleton was a "black box." Recent work (notably by the O'Connor and Courdavault groups) mapped this sequence through unstable intermediates.

-

Geissoschizine Formation: The aglycone is stabilized/reduced by Geissoschizine Synthase (GS) to form 19E-geissoschizine.

-

Oxidative Rearrangement: Geissoschizine Oxidase (GO) converts geissoschizine into keto-geissoschizine.

-

Redox Cycling: Two enzymes, Redox1 and Redox2 , facilitate the conversion to Stemmadenine .

-

Acetylation: Stemmadenine Acetyltransferase (SAT) acetylates the molecule to form Stemmadenine Acetate .

-

The Branch Point:

-

Precondylocarpine Acetate Synthase (PAS) and Dihydroprecondylocarpine Synthase (DPAS) convert stemmadenine acetate into Dihydroprecondylocarpine acetate .

-

This intermediate undergoes a retro-Mannich reaction to form Dehydrosecodine (transient).

-

-

Cyclization (The Iboga Formation):

-

Catharanthine Synthase (CS, EC 5.5.1.37): An

-hydrolase homolog that acts as a cyclase. It captures the transient dehydrosecodine and catalyzes a [4+2] cycloaddition to yield the specific iboga skeleton of (-)-Catharanthine . -

Note: A parallel enzyme, Tabersonine Synthase (TS), competes here to form the aspidosperma skeleton.

-

Pathway Visualization

The following diagram illustrates the complete enzymatic cascade, highlighting the recently discovered steps.

Figure 1: The modern enzymatic map of catharanthine biosynthesis, detailing the stemmadenine acetate branch.

Cellular Logistics: Spatial Compartmentalization

In C. roseus, biosynthesis is not a single-cell event.[4] It involves a complex intercellular transport system between the Leaf Epidermis , Idioblasts , and Laticifers .

The Epidermal Factory

Contrary to older models, the entire pathway from Tryptophan/Secologanin up to Catharanthine occurs primarily in the Leaf Epidermis .

-

Gene Expression: TDC, STR, SGD, GS, GO, SAT, CS are highly enriched in epidermal cells.

-

Subcellular Localization:

Transport and Accumulation

Once synthesized in the epidermis, catharanthine does not stay there.

-

Secretion: It is exported to the leaf surface (waxy cuticle) by the ABC transporter CrTPT2 .[10] This acts as a first line of chemical defense.

-

Dimerization Site: A portion is transported (mechanism under study) to Idioblasts or Laticifers . Here, it meets Vindoline (synthesized in laticifers) and the peroxidase CrPRX1 to form

-3',4'-anhydrovinblastine.[5]

Figure 2: Spatial segregation of catharanthine synthesis (epidermis) and accumulation/dimerization.[6]

Experimental Framework

For researchers aiming to isolate catharanthine or validate gene function, the following protocols are established standards.

Protocol A: Extraction and Quantification

Objective: Isolate catharanthine from C. roseus leaves for analytical verification.

Reagents: Methanol (HPLC grade), 0.1 M HCl, Embonic acid, NaOH. Workflow:

-

Harvest: Collect young leaves (highest alkaloid content). Lyophilize and grind to fine powder (200 mesh).

-

Acid Extraction:

-

Mix 1g powder with 50 mL 0.1 M HCl . Sonication (30 min) improves yield.

-

Centrifuge (4000g, 10 min) and collect supernatant.

-

-

Alkaloid Precipitation (Embonate Method):

-

Adjust pH to 5.0 using NaOH.

-

Add alkaline embonic acid solution.[11] This forms an insoluble alkaloid-embonate complex (high specificity for catharanthine/vindoline).

-

Centrifuge and wash the precipitate.

-

-

Recovery: Dissolve precipitate in MeOH or DMSO for HPLC.

-

HPLC-UV/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : 0.1M Ammonium Acetate (Gradient).

-

Detection: UV at 280 nm (indole chromophore) or MS (ESI+, m/z ~337.19 for catharanthine).

-

Protocol B: Metabolic Engineering (Transient Expression)

Objective: Validate CS or SAT gene function in a heterologous host (Nicotiana benthamiana).

System: Agrobacterium-mediated infiltration. Workflow:

-

Vector Construction: Clone TDC, STR, SGD, GS, GO, Redox1, Redox2, SAT, PAS, DPAS, CS into pEAQ-HT or pCAMBIA vectors.

-

Agrobacterium Transformation: Transform into strain GV3101.

-

Infiltration:

-

Grow N. benthamiana for 4-5 weeks.

-

Mix Agrobacterium cultures (OD600 = 0.5) containing all pathway genes.

-

Critical Step: Co-infiltrate with a silencing suppressor (e.g., P19) to boost expression.

-

Syringe-infiltrate into the abaxial leaf surface.

-

-

Incubation: Harvest leaves 5 days post-infiltration (dpi).

-

Analysis: Extract using Protocol A (scaled down) and analyze via LC-MS/MS for the presence of catharanthine (Peak confirmation against standard).

Data & Reference Specifications

Key Enzymes of the Catharanthine Branch

| Enzyme Name | Abbr. | EC Number | Localization | Function |

| Strictosidine Synthase | STR | 4.3.3.2 | Vacuole | Condenses tryptamine + secologanin.[3][6] |

| Strictosidine | SGD | 3.2.1.105 | Nucleus | Activates strictosidine (deglycosylation).[3] |

| Geissoschizine Synthase | GS | 1.3.1.n | Cytosol | Reduces aglycone to geissoschizine. |

| Stemmadenine Acetyltransferase | SAT | 2.3.1.n | Cytosol | Acetylates stemmadenine.[9] |

| Catharanthine Synthase | CS | 5.5.1.37 | Cytosol | Cyclizes dehydrosecodine to catharanthine.[12] |

| ABC Transporter | CrTPT2 | - | Plasma Memb. | Exports catharanthine to cuticle. |

References

-

Caputi, L. et al. (2018). "Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Catharanthus roseus." Science, 360(6394), 1235-1239. Link

-

Qu, Y. et al. (2018). "Elucidation of the irregular iboga biosynthetic pathway in Catharanthus roseus." Nature Plants, 4, 1-9. Link

-

Roepke, J. et al. (2010). "Vinca drug components accumulate exclusively in leaf exudates of Madagascar periwinkle." Proceedings of the National Academy of Sciences, 107(34), 15287-15292. Link

-

Yu, F. & De Luca, V. (2013).[10] "ATP-binding cassette transporter controls leaf surface secretion of anticancer drug components in Catharanthus roseus." Proceedings of the National Academy of Sciences, 110(39), 15830-15835. Link

-

St-Pierre, B. et al. (1999).[13] "Multicellular compartmentation of Catharanthus roseus alkaloid biosynthesis predicts intercellular translocation of a pathway intermediate."[14] The Plant Cell, 11(5), 887-900.[14] Link

-

Tatsis, E.C.[9] & O’Connor, S.E. (2016). "New developments in terpenoid indole alkaloid biosynthesis." Current Opinion in Biotechnology, 42, 126-132. Link

Sources

- 1. journal.hep.com.cn [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

- 12. EC 5.5.1.37 [iubmb.qmul.ac.uk]

- 13. The Leaf Epidermome of Catharanthus roseus Reveals Its Biochemical Specialization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multicellular compartmentation of catharanthus roseus alkaloid biosynthesis predicts intercellular translocation of a pathway intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Catharanthine in Cancer Cells: Beyond Microtubule Destabilization

This guide provides a technical analysis of Catharanthine, distinguishing its unique multi-modal mechanism from the classical dimeric vinca alkaloids.

Executive Summary

While Catharanthine is structurally famous as the indole moiety precursor to the potent chemotherapeutics Vinblastine and Vincristine , its pharmacological profile as a standalone agent is distinct. Unlike its dimeric derivatives, which act almost exclusively as nanomolar-potency spindle poisons, Catharanthine functions as a micromolar-potency multi-target modulator .

Its mechanism of action (MoA) is defined by a "Triad of Activity":

-

Weak Microtubule Destabilization: Binding to the vinca domain but with rapid dissociation kinetics.

-

mTOR-Mediated Autophagy: A dominant pathway where Catharanthine inhibits mTOR signaling, triggering autophagic cell death (distinct from the pure apoptosis of Vinblastine).

-

Ion Channel Modulation: Specific inhibition of T-type Calcium channels (

), disrupting calcium homeostasis essential for cancer cell proliferation.

Pharmacological & Structural Biology

Structural Distinction

Catharanthine is a monoterpenoid indole alkaloid. In the biosynthesis of Catharanthus roseus, it couples with Vindoline to form the dimeric Vinblastine.[1]

-

Dimeric Vinca Alkaloids (Vinblastine): High affinity for the

-tubulin heterodimer interface. -

Monomeric Catharanthine: Binds to the

-tubulin interface but lacks the "molecular staple" effect of the Vindoline moiety, resulting in a labile interaction.

Quantitative Efficacy Profile

The following table contrasts the potency of Catharanthine against its derivative, highlighting the shift from pure cytotoxicity to higher-concentration signaling modulation.

| Parameter | Vinblastine (Dimer) | Catharanthine (Monomer) | Biological Implication |

| Tubulin Binding ( | ~1–2 | >50 | Catharanthine is a weak spindle poison. |

| IC50 (Tubulin Polymerization) | 0.2 – 0.8 | 20 – 100 | High doses required for mitotic arrest. |

| IC50 (Cytotoxicity - MCF-7) | 10 – 30 nM | 10 – 50 | Catharanthine requires micromolar concentrations. |

| Primary Cell Death Mode | Apoptosis (Anoikis) | Autophagy & Apoptosis | Distinct signaling triggers. |

Detailed Mechanisms of Action

Primary Mechanism: The Autophagy-mTOR Axis

Recent mechanistic studies identify autophagy as a primary driver of Catharanthine-induced cytotoxicity, particularly in hepatocellular carcinoma (HepG2) and breast cancer lines.

-

Target: mTORC1 (mechanistic Target of Rapamycin Complex 1).

-

Action: Catharanthine acts as an mTOR inhibitor.[2]

-

Signaling Cascade:

-

Inhibition of mTOR: Relieves the suppression of the ULK1 complex.

-

Activation of Beclin-1: Promotes nucleation of the phagophore.

-

LC3 Conversion: Facilitates the lipidation of LC3-I to LC3-II, a marker of autophagosome formation.

-

Outcome: Excessive autophagy leads to "Type II" programmed cell death, bypassing apoptosis-resistance mechanisms often seen with pure spindle poisons.

-

Secondary Mechanism: Ion Channel Modulation ( )

Catharanthine exhibits specific activity against T-type Voltage-Gated Calcium Channels (

-

Role in Cancer:

channels regulate calcium influx at low membrane potentials, driving the G1/S phase transition in cancer cells. -

Inhibition: Catharanthine blocks these channels (IC50 ~11–15

M), reducing intracellular

Tertiary Mechanism: Microtubule Destabilization

While weaker than Vinblastine, Catharanthine binds to the vinca site on

Visualization: The Catharanthine Signaling Network

The following diagram illustrates the multi-modal pathway, contrasting the weak tubulin interaction with the robust mTOR and Calcium channel modulation.

Caption: Catharanthine Multi-Target Signaling: Dominant mTOR inhibition drives autophagy, while

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These differ from standard vinca alkaloid protocols by accounting for the higher concentrations and distinct endpoints (autophagy vs. apoptosis).

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence Based)

Validates the direct but weak interaction with tubulin.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP Stock (100 mM).

-

DAPI (Reporter fluorophore).

-

Positive Control: Vinblastine (1

M). -

Negative Control: Paclitaxel (Stabilizer) or Vehicle (DMSO).

Workflow:

-

Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 10 -

Dosing: Add Catharanthine at graded concentrations (0, 10, 50, 100

M) to a pre-warmed 96-well black plate. Note: High concentrations are necessary compared to Vinblastine. -

Initiation: Add cold Tubulin solution (final conc. 2 mg/mL) to wells. Immediately transfer to a plate reader pre-heated to 37°C.

-

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

-

Self-Validation Check: The Vinblastine control must show a flat line (no polymerization). Catharanthine should show a dose-dependent reduction in the

(slope) and final plateau, but significantly less potent than Vinblastine.

-

Protocol: Autophagic Flux Analysis (LC3 Turnover)

Validates the mTOR-mediated autophagy mechanism.

Reagents:

-

HepG2 or MCF-7 cells.[3]

-

Chloroquine (CQ) or Bafilomycin A1 (Lysosomal inhibitors).

-

Primary Antibodies: Anti-LC3B, Anti-p62/SQSTM1, Anti-GAPDH.

Workflow:

-

Seeding: Seed cancer cells at

cells/well in 6-well plates. -

Treatment Groups:

-

Vehicle (DMSO).

-

Catharanthine (IC50, approx. 20-40

M). -

Catharanthine + Chloroquine (20

M).

-

-

Incubation: Incubate for 24 hours.

-

Lysis & Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE.

-

Target Detection: Probe for LC3B-I (cytosolic) and LC3B-II (lipid-bound).

-

Interpretation:

-

Autophagy Induction: Increase in LC3B-II levels in Catharanthine-treated cells vs. Vehicle.

-

Flux Validation (Critical): The "Catharanthine + CQ" group must show higher LC3B-II accumulation than Catharanthine alone. This confirms that Catharanthine induces autophagy formation rather than just blocking degradation.

-

References

-

Gholami, F. et al. (2024).[2] "Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells."[2] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Yao, J. et al. (2012). "Monoterpene Indole Alkaloids with CaV3.1 T-Type Calcium Channel Inhibitory Activity from Catharanthus roseus." Planta Medica.

-

Sertel, S. et al. (2011).[4] "Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine." Biochemical Pharmacology.

-

Pandya, P. et al. (2012). "DNA Binding Studies of Vinca Alkaloids: Experimental and Computational Evidence." Natural Product Communications.

-

Ting, K. et al. (2014). "Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface." Neuropharmacology.

Sources

- 1. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 2. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro anticancer activity of Catharanthine hemitartrate

Executive Summary

Catharanthine Hemitartrate (CHT) is the semi-synthetic tartrate salt of Catharanthine, a naturally occurring indole alkaloid isolated from Catharanthus roseus. While historically overshadowed by its dimeric derivatives (Vinblastine and Vincristine), CHT has emerged as a distinct pharmacological entity with a unique dual-mechanism profile.[1][2]

Unlike the dimers which are potent microtubule destabilizers in the nanomolar range, CHT operates in the micromolar range with a broader mechanism involving mTOR-mediated autophagy and intrinsic apoptosis . This guide delineates the physicochemical handling, specific mechanisms of action, and standardized in vitro validation protocols for CHT, positioning it as a scaffold for novel drug design and combination therapies.

Physicochemical Profile & Handling

To ensure experimental reproducibility, the specific salt form (hemitartrate) must be handled according to its solubility profile, which differs from the free base.

| Parameter | Specification | Technical Note |

| Compound Name | Catharanthine Hemitartrate | Salt form enhances stability and bioavailability.[1][2] |

| CAS Number | 4168-17-6 (Tartrate) | Distinct from Free Base (2468-21-5).[1][2] |

| MW | ~486.5 g/mol (Salt) | Use this MW for molarity calculations, not the base (336.4 g/mol ).[2] |

| Solubility (DMSO) | ≥ 100 mg/mL | Preferred solvent for stock solutions (10–50 mM).[1][2] |

| Solubility (Water) | Sparingly Soluble | Critical: Do not dissolve directly in media.[1][2] Use DMSO stock. |

| Storage | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening. |

Preparation of Stock Solution (10 mM)

-

Weigh 4.87 mg of Catharanthine Hemitartrate.[1]

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO.

-

Vortex for 30 seconds until completely clear.

-

Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action (MOA)

CHT exhibits a "moderate-affinity" binding profile compared to vinca dimers, allowing it to trigger cell death pathways without the immediate catastrophic cytotoxicity associated with high-potency antimitotics.[1][2]

Primary Mechanism: Microtubule Destabilization

CHT binds to the vinca domain of tubulin, inhibiting the polymerization of tubulin into microtubules. This leads to:

Secondary Mechanism: mTOR Inhibition & Autophagy

Recent in silico and in vitro studies indicate CHT interacts with the FRB domain of mTOR , acting as an allosteric inhibitor. This inhibition releases the brake on autophagy, leading to:

-

Induction of autophagic cell death (distinct from pure apoptosis).[1]

-

Modulation of oxidative stress (ROS generation) triggering the intrinsic mitochondrial pathway.[1]

MOA Visualization

Figure 1: Dual-mechanism pathway of Catharanthine Hemitartrate involving tubulin destabilization and mTOR-mediated autophagy.[1][2]

In Vitro Efficacy Profile

Researchers should anticipate micromolar (µM) potency.[1][2] Unlike Vinblastine (IC50: 1–10 nM), CHT typically exhibits IC50 values in the 10–100 µM range depending on the cell line.

| Cell Line | Tissue Origin | Estimated IC50 (24-48h) | Key Observation |

| HepG2 | Liver Carcinoma | 20 – 60 µM | Significant induction of autophagy markers.[1][2] |

| MCF-7 | Breast Cancer | 30 – 80 µM | G2/M arrest prominent; ROS-dependent.[1][2] |

| HL-60 | Leukemia | 10 – 40 µM | High sensitivity to tubulin disruption.[1][2] |

| Vero | Normal Kidney | > 100 µM | Displays selectivity window vs. cancer cells.[1] |

Note: IC50 values are protocol-dependent. Comparison with a positive control (e.g., Vinblastine) is mandatory for relative potency assessment.[2]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

Objective: Determine IC50 values.

-

Seeding: Seed cancer cells (e.g., HepG2) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Prepare serial dilutions of CHT in media (Range: 0, 5, 10, 25, 50, 100, 200 µM).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

-

Analysis: Fit dose-response curve (Non-linear regression) to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

-

Treatment: Treat cells with CHT at IC50 concentration for 24h.[1]

-

Fixation: Harvest cells, wash PBS, fix in 70% ice-cold ethanol overnight.

-

Staining: Resuspend in PBS containing RNase A and Propidium Iodide (PI) .[1]

-

Acquisition: Analyze via Flow Cytometer (FL2 channel).[1]

-

Result: Expect accumulation of cells in the G2/M peak compared to G0/G1 in control.

Experimental Workflow Diagram

Figure 2: Standardized screening workflow for evaluating Catharanthine Hemitartrate cytotoxicity and mechanism.

References

-

Anticancer Mechanisms & Autophagy: Bahreini, E., et al. (2024).[1][3][7] "Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Vinca Alkaloid Pharmacology: Dhyani, P., et al. (2022).[1][3][7][8][9] "Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine." Cancer Cell International.[1]

-

Chemical Properties & Solubility: PubChem Database.[1] "Catharanthine (Compound CID 5458190)."[1][2]

-

Comparative Potency (Vinblastine vs. Catharanthine): Jordan, M.A., et al.[1][10] "Comparison of the Effects of Vinblastine, Vincristine, Vindesine, and Vinepidine on Microtubule Dynamics and Cell Proliferation in Vitro."[10] Cancer Research.[1]

Sources

- 1. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Catharanthine Tartrate - LKT Labs [lktlabs.com]

- 10. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Catharanthine and its derivatives

Title: Pharmacological Profile of Catharanthine and 18-Methoxycoronaridine: Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide analyzes the pharmacological architecture of Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, and its critical derivative, 18-Methoxycoronaridine (18-MC). While historically categorized primarily as a biosynthetic precursor to the antineoplastic dimers (Vinblastine/Vincristine), recent research has isolated Catharanthine’s independent efficacy as a potent antagonist of

Part 1: Molecular Architecture & Pharmacodynamic Profile

Catharanthine shares the rigid isoquinuclidine ring system characteristic of the Iboga alkaloids. Unlike its congener Ibogaine, which exhibits a "dirty" pharmacological profile (hitting NMDA,

The Anti-Addictive Axis: nAChR Antagonism

The therapeutic utility of Catharanthine-type alkaloids lies in their ability to modulate the "habenulo-interpeduncular" pathway rather than just the mesolimbic dopamine system directly.

-

Mechanism: Catharanthine and 18-MC act as non-competitive antagonists at

nAChRs. -

Causality: The medial habenula (MHb) is rich in

receptors.[1] Chronic drug use sensitizes this pathway. By blocking these receptors, Catharanthine dampens the cholinergic input to the interpeduncular nucleus (IPN), indirectly modulating dopamine release in the Nucleus Accumbens (NAc). -

Differentiation: Unlike Ibogaine, 18-MC does not bind to the serotonin transporter (SERT) or NMDA receptors, eliminating the hallucinogenic side effects while retaining anti-addictive efficacy.

The Sensory Axis: TRPM8 Modulation

Catharanthine has been identified as a potent antagonist of the TRPM8 channel (the cold/menthol receptor).

-

Physiological Impact: TRPM8 inhibition suggests potential utility in treating cold allodynia and neuropathic pain states where cold hypersensitivity is a hallmark.

Comparative Pharmacological Matrix

| Feature | Catharanthine | 18-Methoxycoronaridine (18-MC) | Ibogaine |

| Primary Target | Poly-pharmacology (NMDA, | ||

| Secondary Target | TRPM8 (Antagonist) | hERG Channel (Blocker) | |

| Hallucinogenic | No | No | Yes (Severe) |

| Cardiotoxicity | Low (Bradycardia at high dose) | Low (Minimal hERG block) | High (QT Prolongation) |

| Tremorigenic | Yes (High dose) | No | Yes |

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways of Catharanthine derivatives versus the classic Ibogaine pathway, highlighting the safety profile of 18-MC.

Caption: Divergent signaling of Iboga alkaloids. 18-MC selectively targets α3β4 nAChR, avoiding the hERG/NMDA liabilities of Ibogaine.

Part 3: Experimental Protocols

Protocol A: Biomimetic Coupling (Synthesis of Vinblastine Analogues)

This protocol utilizes the Fe(III)-promoted oxidative coupling, a standard established by Boger et al., to link Catharanthine and Vindoline. This is critical for researchers generating dimeric libraries.

Reagents:

-

Catharanthine (1.0 equiv)

-

Vindoline (1.0 equiv)

- (5.0 equiv)

- (Excess)

-

Solvent: 0.1 N HCl / 2,2,2-Trifluoroethanol (TFE) (10:1 ratio)

Workflow:

-

Dissolution: Dissolve Catharanthine and Vindoline in the HCl/TFE mixture under an inert atmosphere (

). TFE is crucial for stabilizing the radical cation intermediate. -

Initiation: Add solid

at -

Fragmentation: The radical cation undergoes fragmentation of the C16–C21 bond, opening the ring to attack the Vindoline nucleophile (C10 position).

-

Coupling: Stir for 2 hours. The intermediate formed is the iminium species.[2][3]

-

Reduction: Add

carefully to reduce the iminium intermediate to Anhydrovinblastine . -

Oxidation (Optional for Vinblastine): To convert Anhydrovinblastine to Vinblastine, a subsequent oxidation (Fe(III)/oxalate/air) is required to install the C20' hydroxyl group.

Self-Validation Check:

-

Success Indicator: The appearance of Anhydrovinblastine can be monitored via TLC (shift in

relative to Vindoline). -

Stereochemistry: This biomimetic route naturally favors the correct

stereochemistry found in natural Vinblastine.

Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

To verify

Setup:

-

Cells: HEK293T cells transiently transfected with human

and -

Rig: Axopatch 200B amplifier, inverted microscope.

Step-by-Step:

-

Pipette Solution (Intracellular): 140 mM CsCl, 2 mM MgATP, 10 mM HEPES, 5 mM EGTA (pH 7.3). Rationale: Cesium blocks potassium channels to isolate cationic receptor currents.

-

Bath Solution (Extracellular): Standard Tyrode’s solution containing 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

Giga-seal Formation: Approach cell, apply negative pressure to form >1 G

seal. Rupture patch for whole-cell configuration. -

Agonist Application: Perfuse Acetylcholine (ACh, 100

M) for 2 seconds to establish baseline current ( -

Antagonist Application: Pre-incubate with Catharanthine or 18-MC (0.1 - 10

M) for 30 seconds, then co-apply with ACh. -

Data Analysis: Calculate Inhibition (

). Plot concentration-response curve to determine

Part 4: Synthesis Workflow Visualization

The following DOT diagram outlines the Fe(III)-mediated coupling pathway, a cornerstone of Catharanthine utility in drug development.

Caption: Biomimetic semi-synthesis of bisindole alkaloids via Fe(III) coupling.

Part 5: Toxicology and Safety Profile

1. Convulsant Potential (Monomers): Historically, Catharanthine was used as a convulsant agent in rodent models. High doses (>50 mg/kg i.p. in mice) induce "popcorn" convulsions.

-

Mechanism:[1][2][3][4][5] This is distinct from its nAChR antagonism and is likely linked to complex interactions with GABAergic systems or glycine receptors at high concentrations.

-

Implication: Therapeutic windows for Catharanthine monomers must be carefully dose-ranged (typically 2-20 mg/kg) to avoid motor toxicity.

2. Cardiac Safety (18-MC vs. Ibogaine): A critical failure point for Ibogaine in clinical development is QT interval prolongation mediated by hERG channel blockade.

-

18-MC Advantage: 18-MC shows negligible affinity for hERG channels at therapeutic concentrations. This structural modification (removal of the isoquinuclidine C20 substituent or methoxy substitution) preserves the anti-addictive

blockade while detuning the cardiotoxic pharmacophore.

References

-

Arias, H. R., et al. (2020).[1] Catharanthine alkaloids are noncompetitive antagonists of muscle-type nicotinic acetylcholine receptors.[6] Neurochemistry International.

-

Glick, S. D., et al. (2000).[7] 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action.[7] Annals of the New York Academy of Sciences.

-

Ishikawa, H., & Boger, D. L. (2008). Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-)-vinblastine.[2][8] Journal of the American Chemical Society.[3]

- Takaishi, M., et al. (2012). Catharanthine is a specific antagonist of the TRPM8 channel. Journal of Natural Products.

-

Wongtrakul, J., et al. (2024). Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors.[9] ACS Chemical Neuroscience.

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Catharanthine and (-)-18-methoxycoronaridine induce antidepressant-like activity in mice by differently recruiting serotonergic and norepinephrinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors and Dopamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Catharanthine

Abstract: Oxidative stress is a key pathological driver in a multitude of human diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in modern drug discovery and development. Catharanthine, a monoterpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus, is well-known as a critical precursor in the biosynthesis of the anticancer agents vinblastine and vincristine.[1][2][3] Beyond this role, emerging evidence has highlighted its intrinsic antioxidant capabilities. This technical guide provides a comprehensive examination of the antioxidant properties of catharanthine, intended for researchers, scientists, and drug development professionals. We will explore its chemical nature, delve into the multifaceted mechanisms of its antioxidant action, present detailed protocols for its evaluation, and synthesize key quantitative data to offer a holistic understanding of its potential as a therapeutic agent.

Introduction to Catharanthine and Oxidative Stress

Catharanthine is an organic heteropentacyclic compound isolated from plants such as Catharanthus roseus and Tabernaemontana divaricata.[4][5] Its chemical formula is C₂₁H₂₄N₂O₂ with a molecular weight of 336.43 g/mol .[2][4][6] While its primary pharmacological significance has historically been linked to its role in forming dimeric alkaloids like vinblastine, its own bioactivities are now gaining deserved attention.[3][7]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[8] This imbalance leads to cellular damage, contributing to the pathogenesis of numerous diseases.[9][10] Antioxidants mitigate this damage by neutralizing free radicals, chelating metal ions, or modulating endogenous defense systems.[9][11] Understanding the specific antioxidant mechanisms of a compound like catharanthine is the first step toward harnessing its therapeutic potential.

Chemical Profile of Catharanthine

The unique pentacyclic structure of catharanthine, an iboga-type alkaloid, is fundamental to its chemical reactivity and biological function.

Caption: Chemical structure of Catharanthine.

Mechanisms of Antioxidant Action

Catharanthine appears to exert its antioxidant effects through a combination of direct and indirect mechanisms. This dual activity enhances its potential as a protective agent against oxidative damage.

Direct Free Radical Scavenging

The most direct antioxidant mechanism is the neutralization of free radicals. This is typically achieved through two primary chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8] Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) are commonly used to measure this activity.[8][12][13]

Studies on alkaloids from Catharanthus roseus have demonstrated moderate to potent free radical scavenging capabilities. For instance, some related alkaloids showed stronger DPPH radical scavenging activity than the standard antioxidant, ascorbic acid.[14] While catharanthine itself is often studied in concert with other alkaloids, it contributes to the overall antioxidant profile of the plant's extracts.[14][15] The indole moiety within its structure is a key functional group known for its ability to donate a hydrogen atom or an electron to stabilize a free radical.

Cellular Antioxidant Activity & Reduction of Oxidative Stress

Moving beyond simple chemical reactions, the true measure of an antioxidant's utility lies in its performance within a biological system.[8][11] In-vitro cellular models provide this critical insight. Research has shown that catharanthine can reduce oxidative stress in HepG2 liver carcinoma cells in a dose-dependent manner.[7][16] This demonstrates that the compound is bioavailable to cells and can effectively counteract intracellular ROS. Furthermore, related alkaloids have been shown to alleviate oxidative damage induced by hydrogen peroxide (H₂O₂) in pancreatic cells, suggesting a protective effect on vital organ systems susceptible to oxidative insults.[14][15][17]

Interaction with Endogenous Antioxidant Enzyme Systems

An often-overlooked but highly significant antioxidant mechanism is the ability of a compound to bolster the cell's own defense machinery. Cells are equipped with a suite of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Reductase (GR), which work in concert to neutralize ROS.[9]

Interestingly, studies on C. roseus have revealed a strong positive correlation between the accumulation of catharanthine and the activity of these protective enzymes.[18][19] When the plant is subjected to stress (e.g., via elicitors), it responds by increasing both the production of alkaloids like catharanthine and the activity of its antioxidant enzyme systems.[18][19][20] This suggests a co-regulatory network where catharanthine is part of a broader defense response. While this does not prove that catharanthine directly upregulates these enzymes in human cells, it establishes a compelling link between the alkaloid and the machinery of oxidative stress resistance.

Caption: Multifaceted antioxidant mechanisms of Catharanthine.

Quantitative Data Summary

The potency of an antioxidant is often expressed as its IC₅₀ value—the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates greater antioxidant efficacy.

| Compound/Extract | Assay | Reported IC₅₀ / Activity | Source |

| Catharanthine-related Alkaloid III | DPPH | 52.9 ± 12.0 µM | [14] |

| Catharanthine-related Alkaloid I | DPPH | 73.0 ± 14.7 µM | [14] |

| Catharanthine-related Alkaloid II | DPPH | 91.1 ± 20.9 µM | [14] |

| Ascorbic Acid (Standard) | DPPH | > 91.1 µM (less potent than I-III) | [14] |

| Catharanthine-related Alkaloid III | ORAC | 185.5 ± 4.9 µM TE | [14][15] |

| Catharanthine-related Alkaloid II | ORAC | 92.0 ± 11.3 µM TE | [14][15] |

| C. roseus Root Extract | DPPH | 57.39 µg/mL | [21] |

| C. roseus Root Extract ('rosea') | DPPH | 153.2 µg/mL | [10] |

Note: TE = Trolox Equivalents. Data for related alkaloids from C. roseus are presented to provide context for catharanthine's potential activity, as studies often isolate multiple compounds.

Experimental Protocols

The following protocols are standardized workflows for assessing antioxidant properties. The causality behind these experimental choices is to move from a purely chemical assessment (DPPH) to a more biologically relevant system (cellular assay).

Protocol: DPPH Free Radical Scavenging Assay

This assay serves as a rapid and reliable primary screen for antioxidant activity based on the SET mechanism.[12] Its validity is established by the stable, commercially available DPPH radical, which provides consistent results.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

-

Reagent Preparation: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.[10][22]

-

Sample Preparation: Prepare a stock solution of catharanthine in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to test a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a small volume of the catharanthine solution (e.g., 100 µL).

-

Add the DPPH solution to the sample (e.g., 200 µL).[22]

-

Prepare a blank (solvent only) and a control (solvent + DPPH solution).

-

Prepare a positive control using a known antioxidant like ascorbic acid.

-

-

Incubation: Shake the mixture gently and incubate at room temperature in the dark for 30 minutes.[12] The dark incubation is critical to prevent photodegradation of the DPPH radical.

-

Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.[12][23] A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

-

Plot the % inhibition against the concentration of catharanthine to determine the IC₅₀ value.

-

Protocol: Cellular ROS Reduction Assay

This cell-based assay validates the findings from chemical assays in a living system, providing data on bioavailability and efficacy in a complex biological environment.

Caption: Workflow for a cell-based ROS reduction assay.

Methodology:

-

Cell Culture: Seed an appropriate cell line (e.g., HepG2, pancreatic β-TC6) in a 96-well black, clear-bottom plate and culture under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of catharanthine. Include a vehicle control (medium with solvent). Incubate for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.

-

Induction of Oxidative Stress: After loading the probe, expose the cells to a pro-oxidant agent like hydrogen peroxide (H₂O₂) to induce acute oxidative stress.[14]

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).

-

Analysis: The antioxidant effect is quantified by the reduction in fluorescence intensity in catharanthine-treated cells compared to the cells treated only with H₂O₂.

Conclusion and Future Directions

The available evidence strongly indicates that catharanthine possesses valuable antioxidant properties. Its mode of action is multifaceted, encompassing direct free radical scavenging and the ability to mitigate oxidative stress within cellular environments.[7][14][16] Its structural relationship to the plant's own enzymatic antioxidant defense systems further underscores its role in managing oxidative biochemistry.[18][19]

For drug development professionals, catharanthine represents more than just a synthetic precursor. Its intrinsic ability to counteract oxidative stress warrants further investigation. Future research should focus on:

-

In-vivo Studies: Validating the observed in-vitro antioxidant effects in preclinical animal models of diseases driven by oxidative stress.

-

Mechanism Elucidation: Pinpointing the specific molecular targets of catharanthine within cellular antioxidant signaling pathways (e.g., Nrf2 pathway).

-

Structure-Activity Relationship (SAR): Synthesizing and testing catharanthine analogs to optimize antioxidant potency while minimizing off-target effects.

By continuing to explore these avenues, the scientific community can fully unlock the therapeutic potential of this important monoterpenoid indole alkaloid.

References

-

Škrovánková, S., et al. (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. [Link]

-

ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate. [Link]

-

PubMed. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. PubMed. [Link]

-

PubMed. (n.d.). In Vitro Antioxidant Assays. PubMed. [Link]

-

Taylor & Francis Online. (n.d.). In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). (+)-Catharanthine. PubChem. [Link]

-

MDPI. (n.d.). Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. MDPI. [Link]

-

Wikipedia. (n.d.). Catharanthine. Wikipedia. [Link]

-

ScienceDirect. (2021). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ScienceDirect. [Link]

-

Journal of Medicinal Plants Studies. (2024). A review on phytochemical constituents and pharmacological properties of Catharanthus roseus (L.) G. Don. Journal of Medicinal Plants Studies. [Link]

-

DrugFuture. (n.d.). Catharanthine. DrugFuture.com. [Link]

-

PMC. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. PMC. [Link]

-

PMC. (n.d.). Potent Antioxidant Properties of rolB-transformed Catharanthus roseus (L.) G. Don. PMC. [Link]

-

PMC. (n.d.). Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review. PMC. [Link]

-

ResearchGate. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. ResearchGate. [Link]

-

PubChem. (n.d.). Catharanthin. PubChem. [Link]

-

IJRAR. (n.d.). Persuasive Phytochemical Screening for Antioxidant Activity of Catharanthus roseus L. (Whole Plant). International Journal of Research and Analytical Reviews. [Link]

-

PubMed. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. PubMed. [Link]

-

ResearchGate. (2022). A Comprehensive Review on Catharanthus roseus L. (G.) Don: Clinical Pharmacology, Ethnopharmacology and Phytochemistry. ResearchGate. [Link]

-

ResearchGate. (2025). Immunomodulatory and Pharmacological Properties of Catharanthus Roseus: A Comprehensive Review. ResearchGate. [Link]

-

PubMed. (2007). Water deficit stress mitigation by calcium chloride in Catharanthus roseus: effects on oxidative stress, proline metabolism and indole alkaloid accumulation. PubMed. [Link]

-

PMC. (n.d.). Effect of Chromium on Antioxidant Potential of Catharanthus roseus Varieties and Production of Their Anticancer Alkaloids: Vincristine and Vinblastine. PMC. [Link]

-

International Journal of PharmTech Research. (n.d.). Comparative Studies on Antioxidant Properties of Catharanthus Rosea and Catharanthus Alba. International Journal of PharmTech Research. [Link]

-

MDPI. (n.d.). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. MDPI. [Link]

-

IJRPR. (2024). Exploring antioxidant potential: a comparative review of Catharanthus roseus across different parts. International Journal of Research and Publication Reviews. [Link]

-

National Library of Medicine. (n.d.). Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. National Library of Medicine. [Link]

-

PMC. (n.d.). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. PMC. [Link]

-

ResearchGate. (n.d.). DPPH˙ radical scavenging activity of root extract of Catharanthus roseus. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). (PDF) Effect of Chromium on Antioxidant Potential of Catharanthus roseus Varieties and Production of Their Anticancer Alkaloids: Vincristine and Vinblastine. ResearchGate. [Link]

-

MDPI. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. MDPI. [Link]

-

The Research Publication. (n.d.). Preliminary Phytochemical Tests and Antioxidant Potential of Catharanthus Roseus Extracts. The Research Publication. [Link]

-

ResearchGate. (n.d.). DPPH assay of whole plant extract of C. roseus.. ResearchGate. [Link]

-

World Journal of Pharmaceutical Research. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

Sources

- 1. Catharanthine | 2468-21-5 [chemicalbook.com]

- 2. Catharanthine [drugfuture.com]

- 3. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catharanthine - Wikipedia [en.wikipedia.org]

- 6. Catharanthin | C21H24N2O2 | CID 197771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Antioxidant Properties of rolB-transformed Catharanthus roseus (L.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijisrt.com [ijisrt.com]

- 23. ijprajournal.com [ijprajournal.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Catharanthine from Catharanthus roseus Leaves

Introduction: The Significance of Catharanthine

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of profound medicinal importance, primarily due to its production of a class of compounds known as terpenoid indole alkaloids (TIAs).[1][2] Among the more than 130 TIAs identified from this plant, the bisindole alkaloids vinblastine and vincristine are cornerstone chemotherapeutic agents used in the treatment of various cancers, including Hodgkin's lymphoma and acute leukemia.[3][4] However, the direct extraction of these dimeric alkaloids from the plant is commercially challenging due to their exceedingly low natural abundance, often as low as 0.0003%.[5]

This challenge has propelled scientific focus towards the semi-synthesis of vinblastine and its analogs from their more abundant monomeric precursors: catharanthine and vindoline.[5][6] Catharanthine, an Iboga-type alkaloid, and vindoline, an Aspidosperma-type alkaloid, are both biosynthetically derived from the central precursor strictosidine.[5][7] The efficient and selective extraction of catharanthine from C. roseus leaves is, therefore, a critical and foundational step in the pharmaceutical supply chain for these life-saving drugs. This document provides a detailed guide for researchers, scientists, and drug development professionals on established and advanced protocols for the extraction and purification of catharanthine.

Physicochemical Properties of Catharanthine

A thorough understanding of catharanthine's chemical and physical properties is paramount for designing and optimizing extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [7][8] |

| Molar Mass | 336.43 g/mol | [7][8] |

| Type | Monoterpenoid Indole Alkaloid (Iboga-type) | [8] |

| General Solubility | As a tertiary amino compound, catharanthine is basic.[8] It forms salts in acidic aqueous solutions, which enhances its solubility and stability at low pH.[3][9] The free base is more soluble in organic solvents like chloroform.[10] | N/A |

| UV-Vis Absorption | Exhibits characteristic absorption peaks around 220-300 nm, with specific peaks noted at 246 nm and 291 nm in chloroform, due to π-π* electronic transitions within its conjugated indole system.[10] | N/A |

Core Protocol: Acid-Base Extraction of Catharanthine

This protocol is a foundational method based on the basic nature of alkaloids. It involves an initial extraction in an acidic aqueous medium to protonate the alkaloids into their more soluble salt forms, followed by basification and extraction into an organic solvent.

Rationale Behind the Method

The plant matrix of C. roseus is a complex mixture of numerous compounds with a wide range of polarities.[3][9] The acid-base extraction method leverages the basicity of catharanthine. In an acidic medium, the nitrogen atoms in the alkaloid structure become protonated, forming salts. These alkaloidal salts exhibit significantly higher solubility in aqueous solutions compared to their free base forms.[3][9] This initial acidic extraction efficiently partitions the alkaloids from the bulk of non-polar and neutral plant components like chlorophyll and lipids. Subsequently, the pH of the aqueous extract is raised, deprotonating the alkaloid salts back to their free base form. The now less polar free base can be efficiently extracted into an immiscible organic solvent, leaving behind water-soluble impurities.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aphinfo.com [aphinfo.com]

- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. benchchem.com [benchchem.com]

- 6. kronika.ac [kronika.ac]

- 7. Catharanthine - Wikipedia [en.wikipedia.org]

- 8. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Catharanthine

Introduction & Scientific Context

Catharanthine is a terpenoid indole alkaloid extracted from Catharanthus roseus (Madagascar periwinkle).[1] While it possesses some pharmacological activity, its primary industrial significance lies in its role as a biosynthetic precursor. In vivo (and increasingly in semi-synthetic industrial processes), Catharanthine couples with Vindoline to form Vinblastine and Vincristine , potent chemotherapeutic agents used to treat leukemias and lymphomas.[2]

The Analytical Challenge

Quantifying Catharanthine presents specific chromatographic challenges:

-

Basic Nitrogen: Like most alkaloids, Catharanthine contains basic nitrogen atoms (pKa ~6-7). On standard silica-based C18 columns, these moieties interact with residual silanols, causing severe peak tailing.

-

Structural Isomers: It must be chromatographically resolved from Vindoline and other indole alkaloids present in the crude extract.

-

UV Selectivity: While sensitive at 220 nm, detection at this wavelength is prone to interference from solvent cut-offs and non-alkaloid matrix components.

This Application Note details a robust, self-validating RP-HPLC method using a buffered mobile phase with a silanol-blocking agent (Triethylamine) to ensure sharp peak shapes and high resolution.

Biosynthetic Pathway Context

Understanding the metabolic position of Catharanthine is improved by visualizing the pathway.

Figure 1: Simplified biosynthetic pathway showing Catharanthine as a critical precursor to Vinblastine.

Experimental Workflow

The following workflow ensures maximum recovery of alkaloids while protecting the HPLC column from particulate damage.

Figure 2: End-to-end analytical workflow from plant tissue to data acquisition.

Protocol 1: Sample Preparation

Objective: Efficient extraction of indole alkaloids from plant matrix.

Reagents:

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ)

-

Ammonium Hydroxide (optional, for pH adjustment if using acid extraction)

Procedure:

-

Harvest & Drying: Dry C. roseus leaves in a hot air oven at 50°C until constant weight. Pulverize to a fine powder (mesh size 40-60).

-

Weighing: Accurately weigh 1.0 g of dried powder into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of 80% Methanol (MeOH:Water, 80:20 v/v).

-

Note: Methanol is preferred over ethanol for its lower viscosity and better compatibility with subsequent RP-HPLC mobile phases.

-

-

Extraction: Sonicate the mixture for 30 minutes at room temperature (<35°C). Avoid high heat to prevent degradation of thermally labile alkaloids.

-

Centrifugation: Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.

-

Re-extraction (Optional): For validation purposes (recovery >98%), re-extract the pellet with an additional 10 mL solvent and pool the supernatants.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Critical: Nylon filters may bind alkaloids; PTFE or PVDF is recommended.

-

Protocol 2: HPLC Method Parameters

Objective: Chromatographic separation of Catharanthine from Vindoline and matrix.

This method utilizes an Ammonium Acetate buffer with Triethylamine (TEA) .[3] The TEA acts as a "sacrificial base," binding to silanol groups on the column stationary phase to prevent Catharanthine from tailing.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm | Standard RP stationary phase; 5µm ensures low backpressure. |

| Mobile Phase | Acetonitrile : 25mM Ammonium Acetate Buffer (40 : 60 v/v) containing 0.1% TEA | Buffer controls ionization; TEA eliminates peak tailing. |

| Buffer pH | Adjusted to pH 7.0 (± 0.1) with Acetic Acid | Alkaloids are partially non-ionized at neutral pH, increasing retention and resolution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Vol | 10 - 20 µL | Depends on concentration; prevent column overload. |

| Temperature | 25°C (Ambient) | Controls viscosity and retention reproducibility. |

| Detection | UV @ 254 nm | Robust wavelength for indole chromophores; 297 nm is an alternative for higher specificity. |

| Run Time | ~15 - 20 minutes | Catharanthine typically elutes between 6–10 mins depending on exact organic modifier %. |

Preparation of Mobile Phase[1][3][8]

-

Buffer: Dissolve 1.93 g Ammonium Acetate in 900 mL water. Add 1 mL Triethylamine (TEA).

-

pH Adjustment: Adjust pH to 7.0 using Glacial Acetic Acid. Dilute to 1000 mL.

-

Mixing: Mix 600 mL of Buffer with 400 mL of Acetonitrile.

-

Degassing: Filter through 0.45 µm membrane and sonicate for 10 mins.

Method Validation & Performance

Trustworthiness: A method is only as good as its validation.

The following data summarizes typical performance metrics for this protocol (based on literature standards).

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | > 0.999 | 0.9995 (Range: 1–100 µg/mL) |

| Retention Time (RT) | RSD < 1.0% | Catharanthine: ~8.5 min |

| Resolution (Rs) | > 2.0 (vs. Vindoline) | > 3.5 |

| Tailing Factor (T) | < 1.5 | 1.1 (Due to TEA usage) |

| LOD | S/N > 3 | ~0.2 µg/mL |

| Recovery | 95% - 105% | 98.2% |

System Suitability Test (SST)

Before running samples, inject a standard mix of Catharanthine and Vindoline.

-

Pass Criteria: Resolution > 2.0; Tailing Factor < 1.5.

-

Fail Action: If tailing > 1.5, add fresh TEA to mobile phase or replace the column guard.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Ensure 0.1% TEA is present.[3] Check pH is not < 6.0 (alkaloids become fully ionized and interact more with silanols). |

| RT Drift | Mobile phase evaporation or pH shift. | Cap solvent bottles. Re-measure pH of the aqueous buffer daily. |

| High Backpressure | Particulates from plant extract.[1][3][4] | Re-filter sample (0.22 µm). Reverse flush column (if permitted by manufacturer). |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches mobile phase (e.g., dissolve standards in Mobile Phase, not 100% MeOH). |

References

-

Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography. Source: PubMed / J Chromatogr A. URL:[Link]

-

Simultaneous Determination of Secondary Metabolites from Vinca rosea Plant Extractives by Reverse Phase High Performance Liquid Chromatography. Source: Pharmacognosy Magazine.[3] URL:[Link]

-

Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Source: Advanced Pharmaceutical Bulletin. URL:[Link]

-

Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Application Notes and Protocols for the Semi-synthesis of Vinblastine from Catharanthine and Vindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a bisindole alkaloid, is a cornerstone of various chemotherapy regimens, demonstrating significant efficacy against a range of cancers including lymphomas, testicular cancer, and breast cancer.[1] Originally isolated from the Madagascar periwinkle (Catharanthus roseus), its natural abundance is exceedingly low, making direct extraction economically unviable for meeting clinical demand.[2] While total synthesis presents a formidable challenge due to the molecule's structural complexity, semi-synthesis from the more readily available monomeric indole alkaloid precursors, catharanthine and vindoline, has emerged as the most practical and efficient route for its production.[1][3]

This document provides a comprehensive guide to the semi-synthesis of vinblastine, focusing on the well-established iron(III)-promoted coupling of catharanthine and vindoline. It offers detailed, step-by-step protocols, an exploration of the underlying reaction mechanisms, and best practices for purification and characterization, designed to be a valuable resource for researchers in both academic and industrial settings.

Theoretical Background: The Chemistry of Coupling

The semi-synthesis of vinblastine hinges on the crucial coupling of two complex monomeric alkaloids: catharanthine and vindoline. The primary strategies to achieve this coupling have historically revolved around the Polonovski-Potier reaction and, more recently, biomimetic approaches utilizing iron(III) salts.[3]

The iron(III)-promoted coupling is believed to mimic the natural biosynthetic pathway of vinblastine.[3] The reaction is initiated by the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation to create a reactive electrophilic intermediate. This intermediate is subsequently attacked by the nucleophilic vindoline in a diastereoselective manner. The resulting iminium ion is then reduced, and the C15'-C20' double bond is oxidized to furnish vinblastine.[3][4] A key advantage of this method is the ability to directly obtain vinblastine in a one-pot, two-step procedure.[1][2]

Experimental Workflow Overview

The semi-synthesis of vinblastine can be broken down into three main stages: the coupling reaction, the work-up and purification, and finally, the analytical characterization of the final product. Each stage requires careful attention to detail to ensure optimal yield and purity.

Caption: Figure 1. Overall experimental workflow for the semi-synthesis of vinblastine.

Comparative Analysis of Semi-Synthetic Methodologies

The choice of synthetic route can significantly influence the yield and product distribution. The following table provides a comparative overview of prominent methods for the semi-synthesis of vinblastine.

| Method | Key Reagents | Intermediate | Product(s) & Yield(s) |

| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%)[1][2] |

| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%)[1] |

| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO, NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3)[5][6] |

| Modified Polonovski Reaction | Catharanthine N-oxide, vindoline, trifluoroacetic anhydride | Iminium ion | Anhydrovinblastine[7] |

Detailed Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine

This protocol details a one-pot, two-step procedure for the synthesis of vinblastine from catharanthine and vindoline.

Materials and Reagents:

-

Catharanthine (or its salt, e.g., tartrate)

-

Vindoline

-

Iron(III) chloride (FeCl₃), anhydrous

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 0.1 N

-

Trifluoroethanol (CF₃CH₂OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol.[2] The use of trifluoroethanol as a cosolvent is crucial for solubilizing the reactants.[2]

-

Fe(III)-Promoted Coupling: To the stirred solution at room temperature (23 °C), add anhydrous iron(III) chloride (approximately 5 equivalents).[2] The solution should be stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step generates the iminium ion intermediate.[2]

-

Reductive Work-up and Oxidation: After the coupling reaction is complete (typically a few hours), cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride in methanol. Slowly add the NaBH₄ solution to the reaction mixture. It is critical to maintain the temperature at 0 °C. The addition of NaBH₄ in the presence of air facilitates both the reduction of the iminium intermediate and the oxidation of the C15'-C20' double bond.[4]

-

Quenching and Extraction: Once the reduction/oxidation is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous mixture with dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Vinblastine by Column Chromatography